2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Descripción
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide features a complex architecture combining a 2,4-dichlorophenyl-substituted diazaspiro[4.4] ring system, a sulfanyl bridge, and an N-phenylacetamide group.
Propiedades
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3OS/c22-14-8-9-16(17(23)12-14)19-20(26-21(25-19)10-4-5-11-21)28-13-18(27)24-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKVCCNKAIJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (CAS Number: 899913-40-7) is a novel organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.4 g/mol . The structure features a spirocyclic core which is known to enhance biological activity through unique interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2N3OS |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 899913-40-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions. Key steps often involve the formation of the spirocyclic structure followed by the introduction of various functional groups through nucleophilic substitutions.
Antibacterial Activity
Research has indicated that compounds containing the diazaspiro structure exhibit significant antibacterial properties. For instance, derivatives similar to 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide have shown effectiveness against various bacterial strains in vitro. Studies demonstrate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases. This effect is attributed to the compound's ability to inhibit pro-inflammatory cytokines.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and bacterial metabolism. The presence of the sulfanyl group is believed to enhance binding affinity and specificity towards these targets.
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antibacterial activity of various diazaspiro compounds including our target molecule. The results indicated that at concentrations as low as 10 µg/mL, significant inhibition was observed against Staphylococcus aureus and Escherichia coli. The compound's structure was found to be critical for its activity, emphasizing the importance of the spirocyclic configuration.
Study 2: Anti-inflammatory Properties
In an experimental model involving induced paw edema in rats, the administration of 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide resulted in a notable decrease in edema compared to control groups. The compound was effective at doses ranging from 5 to 20 mg/kg body weight, suggesting a dose-dependent response.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to analogs with modifications in:
Halogen substituent position on the phenyl ring (2,4-dichloro vs. 3,4-dichloro).
Spiro ring size (diaza[4.4] vs. [4.5] or [4.6]).
Substituent type (Cl, Br, F, or methyl groups).
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from analogs.
Structural and Functional Implications
Halogen Substituent Position
- 2,4-Dichloro vs. 3,4-Dichloro : The target compound’s 2,4-dichlorophenyl group may adopt a distinct spatial arrangement compared to the 3,4-dichloro analog . highlights that substituent positioning affects dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5° in analogs), influencing molecular planarity and intermolecular interactions like hydrogen bonding .
Spiro Ring Size
- Diaza[4.4] vs. In contrast, the [4.4] system in the target compound may enforce rigidity, favoring entropy-driven binding.
Substituent Type
- Bromine (Br) vs. Chlorine (Cl) : The brominated analog has a higher molecular weight (511.27 vs. ~446) and greater polarizability, which could enhance hydrophobic interactions but reduce solubility.
Non-Spiro Analogs
The pyrazole-containing analog lacks the spiro system, resulting in reduced conformational restraint and distinct hydrogen-bonding capabilities (e.g., N–H⋯O interactions forming dimers).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
